3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide is an organic compound that features a chlorophenyl group and a methoxypyridinyl group connected by a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves the following steps:
Formation of the Intermediate Amine: The initial step involves the synthesis of [(2-chlorophenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine.
Amidation Reaction: The intermediate amine is then reacted with a suitable acylating agent under controlled conditions to form the final propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and context in which the compound is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, as mentioned above.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-15-9-7-12(10-17-15)18-14(19)8-6-11-4-2-3-5-13(11)16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSUUMOGNLYZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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